6-(Cyclopropylamino)pyrimidine-4-carbonitrile is a nitrogen-containing heterocyclic compound that exhibits significant biological activity and potential applications in medicinal chemistry. This compound belongs to the pyrimidine family, characterized by its six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of the cyclopropylamino group at position 6 and a carbonitrile group at position 4 enhances its chemical reactivity and biological properties.
The compound can be synthesized through various methods, often involving the modification of pyrimidine derivatives or through cyclization reactions involving appropriate precursors. Research has highlighted its synthesis and potential applications in pharmaceuticals, particularly in developing novel therapeutic agents .
6-(Cyclopropylamino)pyrimidine-4-carbonitrile is classified as a pyrimidine derivative. Pyrimidines are a class of aromatic heterocycles that play crucial roles in biochemistry, particularly in nucleic acids and various metabolic pathways. This specific compound may exhibit properties relevant to drug design, particularly as an antitumor or antimicrobial agent.
The synthesis of 6-(cyclopropylamino)pyrimidine-4-carbonitrile can be achieved through several methods, with varying yields and complexity:
The molecular structure of 6-(cyclopropylamino)pyrimidine-4-carbonitrile consists of:
6-(Cyclopropylamino)pyrimidine-4-carbonitrile can participate in various chemical reactions, including:
The mechanism of action for compounds like 6-(cyclopropylamino)pyrimidine-4-carbonitrile often involves interaction with biological targets such as enzymes or receptors:
Data supporting these mechanisms typically arise from biological assays and structure-activity relationship studies that correlate chemical structure with biological activity .
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity .
6-(Cyclopropylamino)pyrimidine-4-carbonitrile has potential applications in:
This compound exemplifies how modifications to simple heterocycles can lead to significant advancements in medicinal chemistry and drug discovery efforts.
6-(Cyclopropylamino)pyrimidine-4-carbonitrile derivatives emerged from high-throughput screening (HTS) of a 35,000-compound library against virulent M. tuberculosis H37Rv. Initial hit compound EVT-3111167 (related to 6-(cyclopropylamino)pyrimidine scaffold) exhibited moderate activity (MIC = 20 μM) in albumin-supplemented medium (7H9/ADC) but enhanced potency in minimal GAST-Fe medium due to reduced protein binding [2] [4]. Crucially, these compounds demonstrated no cross-resistance with first-line (isoniazid, rifampin) or second-line (fluoroquinolones) TB drugs, suggesting a novel mechanism of action distinct from cytochrome bc1 complex (QcrB), cell-wall biosynthesis (MmpL3), or DNA-damaging pathways [4]. Activity extended to clinically relevant multidrug-resistant (MDR) strains without loss of efficacy, positioning this chemotype as a promising scaffold for novel antitubercular agents [2].
Table 1: Antimycobacterial Activity of Select Pyrimidine-4-carbonitrile Derivatives
Compound | Core Structure | MIC (H37Rv) in 7H9/ADC (μM) | MIC (H37Rv) in GAST-Fe (μM) | Cytotoxicity (Vero IC₅₀, μM) |
---|---|---|---|---|
Initial Hit | 6-Cyclopropylaminopyrimidine-4-carbonitrile | 20 | <5 | 287 |
Optimized Lead | Dialkylaminopyrimidine carboxamide | 0.5 | 0.1 | >100 |
Control (Rifampin) | - | 0.02 | 0.01 | >100 |
SAR studies focused on three domains: the pyrimidine core, hydrophobic left-hand side (LHS; typically N-benzyl), and carboxamide right-hand side (RHS) [2] :
Table 2: Impact of RHS Modifications on Physicochemical and Biological Properties
RHS Group | logD | Kinetic Solubility (μM) | MLM Metabolism (% Remaining) | MIC (μM) |
---|---|---|---|---|
4′-Methylpropionamide | 3.8 | <5 | 40 | 0.8 |
(S)-3-Aminomethylpiperidine (Acetamide) | 2.1 | 98 | 85 | 0.07 |
Morpholine | 1.9 | 12 | 92 | 0.25 |
Piperazine | 1.5 | 105 | 95 | 1.1 |
Chemoproteomic profiling using immobilized 6-(cyclopropylamino)pyrimidine-4-carbonitrile analogues identified two putative targets in M. bovis BCG: BCG3193 and BCG3827 [2]. These proteins share homology with:
6-(Cyclopropylamino)pyrimidine-4-carbonitriles retained full activity against:
Table 3: Resistance Profiling Against Engineered Mutants and Clinical Strains
Strain/Isolate Type | Mutation/Resistance Profile | MIC Fold-Change vs. H37Rv |
---|---|---|
qcrBᴬ³¹⁷ᵀ | Cytochrome bc1 complex mutation | 1.5 |
cydKO | Cytochrome bd oxidase knockout | 1.2 |
MDR-TB 1 | INHᵣ, RIFᵣ, EMBᵣ | 1.8 |
XDR-TB 2 | INHᵣ, RIFᵣ, FQᵣ, KANᵣ | 2.0 |
Compound Names in Article:
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: